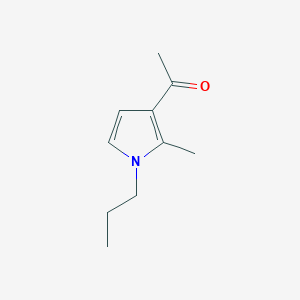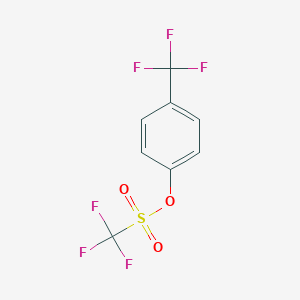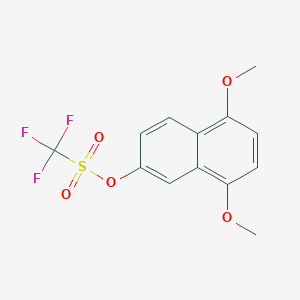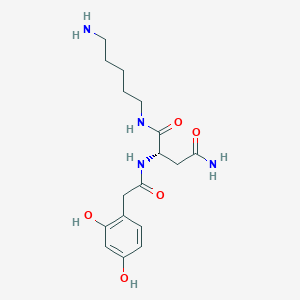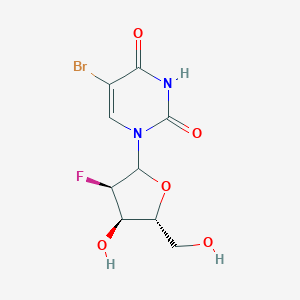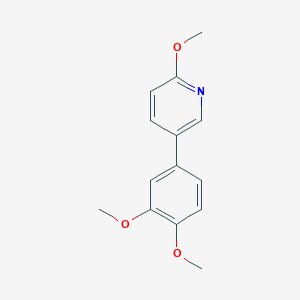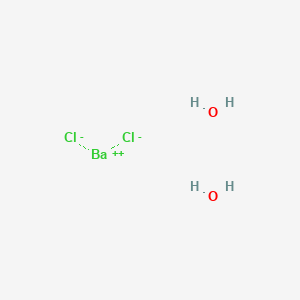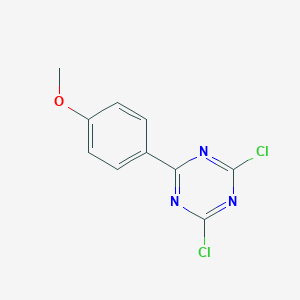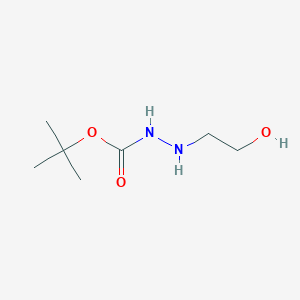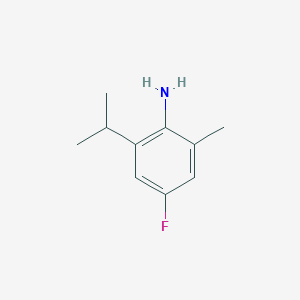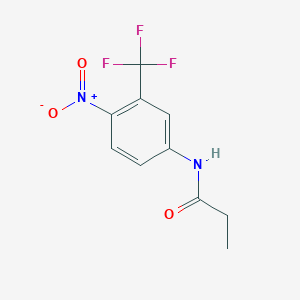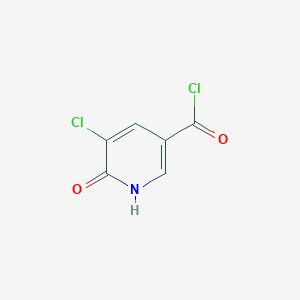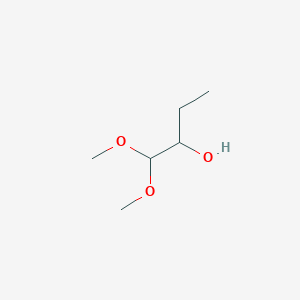
1,1-Dimethoxybutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
1,1-Dimethoxybutan-2-ol is involved in chemoselective reactions. It reacts with allylsilanes, proceeding selectively on the acetal moiety. This selectivity is consistent regardless of the Lewis acid used. Such reactions have implications for organic synthesis and chemical engineering.
Molecular Structure Analysis
The molecular formula of 1,1-Dimethoxybutan-2-ol is C6H14O3 . Its molecular weight is 134.17 g/mol . The IUPAC name for this compound is 1,1-dimethoxybutan-2-ol .
Chemical Reactions Analysis
1,1-Dimethoxybutan-2-ol plays a role in the synthesis of chromens. It has been used as a reagent for dimethylchromenylation, facilitating the synthesis of compounds like lonchocarpin, jacareubin, and evodionol methyl ether. This demonstrates its utility in the synthesis of complex organic molecules.
Physical And Chemical Properties Analysis
The physical properties of 1,1-Dimethoxybutan-2-ol include its molecular weight, which is 134.17 g/mol . Its molecular formula is C6H14O3 . The index of refraction is 1.416 .
Applications De Recherche Scientifique
Chemoselective Reactions
1,1-Dimethoxybutan-2-ol is involved in chemoselective reactions. It reacts with allylsilanes, proceeding selectively on the acetal moiety. This selectivity is consistent regardless of the Lewis acid used. Such reactions have implications for organic synthesis and chemical engineering (Ojima & Kumagai, 1978).
Synthesis of Chromens
This compound plays a role in the synthesis of chromens. It has been used as a reagent for dimethylchromenylation, facilitating the synthesis of compounds like lonchocarpin, jacareubin, and evodionol methyl ether. This demonstrates its utility in the synthesis of complex organic molecules (Bandaranayake, Crombie, & Whiting, 1971).
Role in Pheromone Synthesis
1,1-Dimethoxybutan-2-ol is also significant in the synthesis of pheromones. The synthesis of stereoisomers of erythro-3,7-dimethyl-pentadec-2-yl acetate and propionate, which are sex pheromones of pine sawflies, involves this compound. This highlights its application in ecological and environmental studies (Mori, Tamada, & Matsui, 1978).
Nonlinear Optical Properties
In optoelectronics, 1,1-Dimethoxybutan-2-ol-related compounds have been studied for their nonlinear optical properties. These properties are crucial in the development of advanced materials for photonic and optoelectronic applications (Sreenath, Joe, & Rastogi, 2018).
Biofuel Production
There's research indicating the utility of related compounds in biofuel production. For instance, 2-methylpropan-1-ol, closely related to 1,1-Dimethoxybutan-2-ol, has been studied for its potential in biofuel production, highlighting the broader applicability of this class of compounds (Bastian et al., 2011).
Thermodynamic Properties
The study of binary systems involving 1,1-Dimethoxybutan-2-ol and other compounds like benzene or cyclohexane provides insights into its thermodynamic properties. This is important for its application in chemical manufacturing and process engineering (Teodorescu, Krummen, & Gmehling, 2003).
Safety And Hazards
Propriétés
Numéro CAS |
7472-25-5 |
|---|---|
Nom du produit |
1,1-Dimethoxybutan-2-ol |
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
1,1-dimethoxybutan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-4-5(7)6(8-2)9-3/h5-7H,4H2,1-3H3 |
Clé InChI |
MINVDNAALYQBTP-UHFFFAOYSA-N |
SMILES |
CCC(C(OC)OC)O |
SMILES canonique |
CCC(C(OC)OC)O |
Autres numéros CAS |
7472-25-5 |
Synonymes |
1,1-Dimethoxybutan-2-ol; 2-Hydroxybutyraldehyde Dimethyl Acetal; 2-Hydroxybutyraldehyde Dimethyl Acetal; NSC 401918 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



